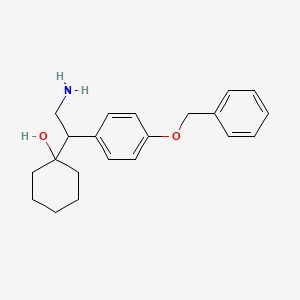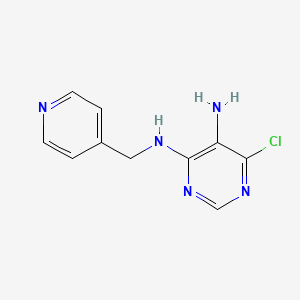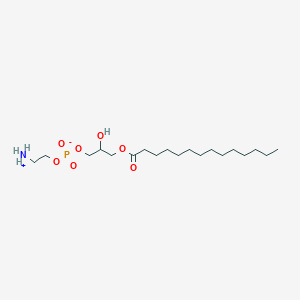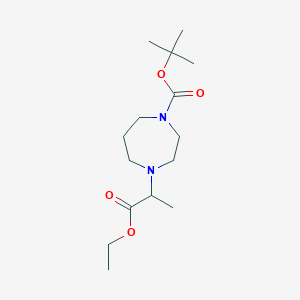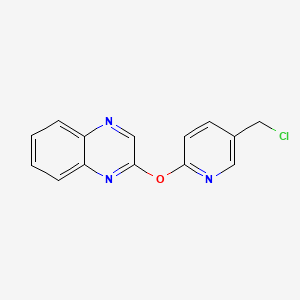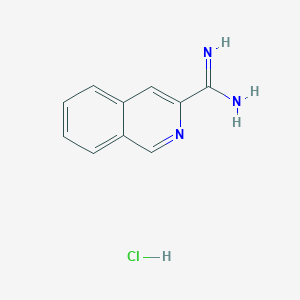
Isoquinoline-3-carboximidamide hydrochloride
Overview
Description
Isoquinoline-3-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1179362-42-5 . It has a molecular weight of 207.66 and its IUPAC name is 3-isoquinolinecarboximidamide hydrochloride . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C10H10ClN3 . The InChI code for this compound is 1S/C10H9N3.ClH/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9;/h1-6H,(H3,11,12);1H .Physical and Chemical Properties Analysis
This compound is a solid substance . The compound has a molecular weight of 207.66 .Scientific Research Applications
Mass Spectrometry Analysis
Isoquinoline derivatives have demonstrated unique behaviors in mass spectrometry, offering analytical utilities in identifying and characterizing drug candidates. For instance, the unusual fragmentation behavior of isoquinoline-3-carboxamides in mass spectrometry, attributed to multiple reversible water adduct formation in the gas phase, provides a powerful analytical tool for the screening of model HIF-stabilizers and potential metabolites in clinical, forensic, and sports drug testing (Beuck et al., 2009). This characteristic fragmentation pattern is highly specific to isoquinoline-3-carboxamides, facilitating the development of LC/MS(/MS) based screening procedures (Thevis et al., 2008).
Drug Design and Biological Activity
Isoquinoline alkaloids, including derivatives of isoquinoline-3-carboximidamide, have shown potential in drug design due to their binding aspects with nucleic acids and their implications for developing new therapeutic agents. Extensive research into their interaction with DNA and RNA has led to insights that are clinically exploitable, particularly in anticancer properties (Bhadra & Kumar, 2011). These findings support the therapeutic potential of isoquinoline alkaloids in contemporary biomedical research and drug discovery programs.
Synthesis Methodologies
Research into the synthesis of isoquinoline derivatives has yielded methodologies with applications in the creation of novel compounds with potential biological activities. For example, the development of a liquid chromatography-tandem mass spectrometry-based analytical assay for the determination of HIF stabilizers, which are derived from the isoquinoline-3-carboxamide scaffold, showcases the role of these compounds in preventive doping research (Beuck et al., 2011). These methodologies not only facilitate the synthesis of isoquinoline derivatives but also contribute to the understanding and detection of their metabolic pathways and potential applications in various fields.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
isoquinoline-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.ClH/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9;/h1-6H,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCAGIJSBQEATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676619 | |
| Record name | Isoquinoline-3-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-42-5 | |
| Record name | Isoquinoline-3-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








